Cas no 1805917-00-3 (6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)

6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
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- インチ: 1S/C9H6BrF6NO2/c1-18-7-6(19-9(14,15)16)5(8(11,12)13)2-4(3-10)17-7/h2H,3H2,1H3
- InChIKey: LXRXOYKBCQRRSR-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(C(F)(F)F)C(=C(N=1)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 297
- トポロジー分子極性表面積: 31.4
- 疎水性パラメータ計算基準値(XlogP): 3.8
6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029084784-1g |
6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine |
1805917-00-3 | 97% | 1g |
$1,549.60 | 2022-04-01 |
6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 関連文献
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridineに関する追加情報
Introduction to 6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS No. 1805917-00-3) and Its Applications in Modern Chemical Biology
6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine, identified by the CAS number 1805917-00-3, is a highly functionalized heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly its bromomethyl, methoxy, trifluoromethoxy, and trifluoromethyl substituents, endow it with unique chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
The presence of multiple reactive sites on the pyridine ring allows for a wide range of chemical modifications, making 6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine a versatile building block for the synthesis of more complex molecules. In particular, the bromomethyl group serves as a convenient handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the construction of biaryl structures. These types of structures are frequently found in biologically active compounds and have been extensively studied for their potential therapeutic applications.
The incorporation of methoxy and trifluoromethoxy groups introduces both electronic and steric effects that can influence the reactivity and binding properties of the molecule. The methoxy group is known to enhance solubility and metabolic stability, while the trifluoromethoxy group is often used to improve lipophilicity and binding affinity to biological targets. Additionally, the presence of two trifluoromethyl groups further modulates these properties, making this compound an attractive scaffold for drug discovery efforts aimed at optimizing pharmacokinetic profiles.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various cellular processes and are often implicated in diseases such as cancer and inflammation. Pyridine-based compounds have emerged as effective tools in this area due to their ability to mimic natural ligands and disrupt aberrant protein interactions. The unique structural features of 6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine make it a promising candidate for designing novel PPI modulators. For instance, its bromomethyl group can be used to attach pharmacophoric units that specifically interact with target proteins, while the electron-withdrawing effects of the trifluoromethyl groups can enhance binding affinity.
Moreover, the compound's versatility has been leveraged in the synthesis of kinase inhibitors, another major class of therapeutic agents. Kinases are enzymes that play essential roles in cell signaling pathways and are frequently dysregulated in diseases such as cancer. By modifying the pyridine core with appropriate substituents, researchers have been able to develop potent kinase inhibitors with improved selectivity and efficacy. The combination of bromomethyl, methoxy, trifluoromethoxy, and trifluoromethyl groups on 6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine provides a rich palette of functional handles for designing such inhibitors.
Recent advances in computational chemistry have further enhanced the utility of this compound in drug discovery. Molecular modeling techniques allow researchers to predict how different substituents will affect the binding mode and affinity of a molecule to its target protein. By integrating these computational approaches with experimental data, scientists can rapidly screen large libraries of compounds for potential hits. The structural complexity of 6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine makes it an ideal candidate for such virtual screening campaigns, where its multiple reactive sites can be systematically modified to optimize drug-like properties.
The role of fluorine atoms in medicinal chemistry cannot be overstated. The introduction of fluorine into organic molecules often leads to significant improvements in their pharmacological properties, including increased metabolic stability, improved binding affinity, and enhanced bioavailability. The presence of multiple fluorinated substituents on 6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine underscores its potential as a lead compound for developing novel therapeutics that leverage these advantages.
In conclusion,6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS No. 1805917-00-3) is a multifunctional compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing complex molecules and a promising scaffold for developing novel drug candidates. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in discovering new treatments for human diseases.
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